4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by a benzoxazepine core structure with a propoxybenzyl substituent. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-[(4-propoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-11-22-17-9-7-15(8-10-17)12-20-13-16-5-3-4-6-18(16)23-14-19(20)21/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPHRFWMIHSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC3=CC=CC=C3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzylamine and 2-hydroxybenzaldehyde.
Formation of Schiff Base: The 4-propoxybenzylamine is reacted with 2-hydroxybenzaldehyde to form a Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as an acid or base, to form the benzoxazepine core.
Reduction: The resulting benzoxazepine intermediate is then reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzoxazepine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, such as neurological disorders and cancer.
Industry: The compound may be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-propoxybenzyl)-5-sulfanyl-substituted-1,2,4-triazoles: These compounds share a similar propoxybenzyl substituent and have been studied for their antitumor activity.
N-(4-propoxybenzenesulfonyl)-N’-(4-methoxybenzyl)urea: This compound also contains a propoxybenzyl group and has shown hypoglycemic activity.
Uniqueness
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to its benzoxazepine core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Biological Activity
4-(4-Propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the benzoxazepine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by a benzoxazepine core with a propoxybenzyl substituent. This structure is crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of benzoxazepines exhibit significant anticancer activities. A study revealed that related compounds demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. The lowest IC50 value recorded was 10.46 ± 0.82 μM/mL for a closely related compound, suggesting that modifications in the benzoxazepine structure can enhance anticancer potency .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. In vitro studies have demonstrated that certain benzoxazepine derivatives can inhibit α-glucosidase activity, which is relevant in diabetes management. For instance, significant inhibition values were reported at 52.54 ± 0.09 μM for one derivative . This suggests that this compound could be explored for therapeutic applications in metabolic disorders.
The mechanisms underlying the biological activities of benzoxazepines often involve interaction with DNA and inhibition of key enzymes. For instance, some studies suggest that these compounds can intercalate with DNA, disrupting replication processes and leading to apoptosis in cancer cells . Additionally, their ability to inhibit enzymes like α-glucosidase indicates a multifaceted mode of action relevant to both anticancer and antidiabetic effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
